6-Aminohexanoic acid, also known as aminocaproic acid, is a six-carbon epsilon-amino acid with the chemical formula C₆H₁₃NO₂. It features an amino group at the sixth carbon of hexanoic acid, making it a derivative of lysine. This compound is notable for its role as both an intermediate in the synthesis of nylon-6 and as a therapeutic agent in medicine due to its ability to inhibit fibrinolysis, which is the breakdown of blood clots .
6-Aminohexanoic acid exhibits significant biological activity, particularly in the field of hemostasis. Its primary mechanism involves the inhibition of plasminogen activation, thus preventing excessive fibrinolysis. This property makes it useful in treating conditions associated with excessive bleeding, such as:
The synthesis of 6-aminohexanoic acid has evolved over the years. Traditional methods include:
6-Aminohexanoic acid has diverse applications across various fields:
Research on 6-aminohexanoic acid has focused on its interactions with biological systems and other compounds:
Several compounds share structural or functional similarities with 6-aminohexanoic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Lysine | Amino Acid | Essential amino acid; involved in protein synthesis and metabolism. |
ε-Caprolactam | Lactam | Precursor to nylon-6; undergoes ring-opening polymerization. |
Ornithine | Amino Acid | Intermediate in urea cycle; involved in arginine metabolism. |
2-Aminobutyric Acid | Amino Acid | Shorter chain amino acid; involved in neurotransmitter synthesis. |
The uniqueness of 6-aminohexanoic acid lies in its specific structural properties that allow it to serve dual roles as both a polymer precursor and a therapeutic agent for bleeding control, distinguishing it from other similar compounds like lysine and ornithine.
The conventional synthesis of 6-AHA involves hydrolyzing ε-caprolactam under acidic or alkaline conditions. This method, though well-established, faces limitations in yield and environmental impact.
Mechanistic Insights
Hydrolysis proceeds via ring-opening of ε-caprolactam, forming 6-AHA. Acidic hydrolysis (e.g., HCl or H₂SO₄) and alkaline hydrolysis (e.g., NaOH or KOH) are common. For example, refluxing ε-caprolactam with HCl yields 6-AHA with >80% efficiency. However, this process generates toxic byproducts and requires high-energy inputs.
Industrial Challenges
Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |
---|---|---|
Yield | 80–90% | 85–95% |
Temperature | 100–150°C | 100–150°C |
Byproducts | HCl residues | NaCl residues |
Environmental Impact | Moderate | Moderate |
Recent patents propose combining hydrolysis with solubility-regulating agents (e.g., benzyl chloroformate) to improve purification efficiency, reducing salt content to <0.1 wt%.
Biocatalysis has emerged as a sustainable alternative, leveraging multi-enzyme cascades (MECs) to convert adipic acid (AA) or cyclohexane into 6-AHA.
Adipic Acid to 6-AHA Pathway
A thermodynamically favorable MEC integrates carboxylic acid reductases (CARs) and transaminases (TAs):
Cyclohexane to 6-AHA Platform
Mixed-species microbial systems (e.g., Pseudomonas taiwanensis and E. coli) convert cyclohexane to ε-caprolactone (ε-CL) or 6-hydroxyhexanoic acid (6-HHA), followed by enzymatic conversion to 6-AHA. Key outcomes include:
Co-culturing microbial strains enables synergistic substrate utilization and metabolite shuttling.
Case Study: Cyclohexane → 6-AHA
Strain | Role | Key Enzymes |
---|---|---|
Pseudomonas taiwanensis VLB120 | Cyclohexane oxidation to ε-CL | Monooxygenases, dehydrogenases |
E. coli JM101 | ε-CL → 6-AHA conversion | Ring-opening enzymes |
Optimized Conditions
6-AHA derivatives are pivotal in antifibrinolytic agents and peptide therapeutics.
Antifibrinolytic Peptides
Solid-phase synthesis of 6-AHA-linked peptides (e.g., H-d-Ala-Phe-Lys-EACA-NH₂) enhances plasmin inhibition:
Synthetic Workflow
The industrial production of nylon-6 relies on the polymerization of 6-aminohexanoic acid’s cyclic lactam derivative, ε-caprolactam. This process occurs via hydrolytic ring-opening polymerization (HROP), which proceeds through four distinct stages [1]. In the initial stages, water acts as an initiator, breaking the lactam ring through nucleophilic attack on the carbonyl carbon, followed by proton transfer to form a linear aminocaproic acid oligomer [1] [2]. The first three stages each involve nucleophilic addition and proton transfer steps, with free energy barriers ranging from 20–25 kcal/mol, as determined by M06-2X/6-31+G(d,p) computational models [1].
Stage 4 constitutes the rate-determining step, where amino end groups undergo backbiting to form cyclic dimers (1,8-diazacyclotetradecane-2,9-dione) [3]. These dimers exhibit exceptional conformational stability due to their fourteen-membered ring structure, rendering them resistant to further hydrolysis under standard industrial conditions [3]. Catalysts such as sodium hydroxide or sulfuric acid accelerate the polymerization by lowering the activation energy of lactam ring opening, achieving conversion efficiencies exceeding 98% in continuous reactor systems [2] [4].
Table 1: Key Stages in Hydrolytic Ring-Opening Polymerization of ε-Caprolactam
Stage | Reaction Step | Free Energy Barrier (kcal/mol) | Primary Product |
---|---|---|---|
1 | Nucleophilic Addition | 20.3 | Linear trimer |
2 | Proton Transfer | 22.1 | Pentamer with amino terminus |
3 | Cyclic Dimer Formation | 24.7 | 1,8-diazacyclotetradecane-2,9-dione |
4 | Chain Propagation | 18.9 | High-molecular-weight nylon-6 |
Recent process optimizations employ two-stage continuous reactors operating at 260–280°C and 1.5–2.5 MPa pressure, yielding nylon-6 with a weight-average molecular weight (M_w) of 35,000–50,000 g/mol [4]. The residual caprolactam content is reduced to <0.5% through vacuum stripping, while cyclic oligomers (2–3% by mass) are recovered via hot water extraction and recycled into the feedstock [3] [4].
Incorporating 6-aminohexanoic acid into copolymers with glycolic acid and polyethylene glycol (PEG) enhances material properties for specialized applications. The synthesis involves melt polycondensation, where 6-aminohexanoic acid’s primary amine group reacts with glycolic acid’s carboxylic acid group to form ester-amide linkages, while PEG segments introduce ether functionalities [3] [5].
A representative copolymer structure, poly(ether-ester-amide) (PEEA), combines 60–70 mol% 6-aminohexanoic acid with 20–30 mol% glycolic acid and 10–15 mol% PEG (Mn = 600–2000 g/mol). This design achieves a glass transition temperature (Tg) of −15°C to 5°C and melting temperatures (T_m) of 180–210°C, depending on PEG chain length [5]. The flexible aliphatic chains of 6-aminohexanoic acid mitigate the brittleness associated with pure polyglycolic acid, increasing elongation at break from 5% to 120–150% [3].
Table 2: Thermal Properties of 6-Aminohexanoic Acid Copolymers
Comonomer Ratio (Ahx:GA:PEG) | T_g (°C) | T_m (°C) | Crystallinity (%) |
---|---|---|---|
70:20:10 | −12 | 195 | 38 |
60:25:15 | −5 | 185 | 29 |
50:35:15 | 3 | 175 | 22 |
In biomedical applications, PEG segments impart hydrophilicity, enabling hydration ratios of 200–300% for hydrogel formation, while 6-aminohexanoic acid provides enzymatic resistance against peptidases [3] [5]. This balance makes such copolymers suitable for controlled drug release matrices, where in vivo degradation rates correlate with glycolic acid content (0.5–2% mass loss per week) [5].
The crystallization behavior of 6-aminohexanoic acid-based polyetheresteramides is governed by competing thermodynamic and kinetic factors. Differential scanning calorimetry (DSC) studies reveal that the hexamethylene spacer in 6-aminohexanoic acid promotes lamellar crystal growth with thicknesses of 8–12 nm, as determined by small-angle X-ray scattering (SAXS) [3] [6].
Isothermal crystallization experiments at 160–200°C demonstrate Avrami exponents (n) of 2.5–3.0, indicating three-dimensional spherulitic growth with heterogeneous nucleation [6]. The crystallization half-time (t1/2) decreases from 120 min to 25 min as undercooling (ΔT = Tm − T_c) increases from 30°C to 50°C, following the equation:
$$ \frac{1}{t{1/2}} = K \cdot \exp\left(-\frac{Ea}{RT}\right) \cdot (\Delta T)^m $$
where $$ K = 2.7 \times 10^{-4} \, \text{s}^{-1} $$, activation energy $$ E_a = 45 \, \text{kJ/mol} $$, and exponent $$ m = 1.8 $$ for a 70:20:10 Ahx:GA:PEG copolymer [6].
Table 3: Crystallization Parameters of Polyetheresteramides
ΔT (°C) | t_1/2 (min) | Spherulite Growth Rate (μm/min) |
---|---|---|
30 | 118 | 0.15 |
40 | 47 | 0.38 |
50 | 25 | 0.72 |
Incorporating PEG segments above 15 mol% disrupts crystal packing, reducing crystallinity from 40% to 18% and lowering the storage modulus from 1.2 GPa to 0.4 GPa at 25°C [3] [6]. Time-resolved Fourier-transform infrared spectroscopy (FTIR) shows that the amide I band (1645 cm⁻¹) sharpens during crystallization, confirming hydrogen-bonded sheet formation, while ether C-O-C stretching (1110 cm⁻¹) remains broad due to amorphous PEG domains [6].
6-aminohexanoic acid exerts its antifibrinolytic effects through sophisticated structural mimicry of lysine residues, which are crucial for plasminogen binding to fibrin and subsequent activation [1]. The compound functions as a lysine analog that competitively binds to the lysine binding sites located within the kringle domains of plasminogen and plasmin molecules [2].
The kringle domains of plasminogen contain specialized lysine binding sites that are essential for the protein's interaction with fibrin and cellular receptors [1]. These binding sites are characterized by doubly charged anionic centers composed of aspartate residues (Asp55 and Asp57) and cationic centers formed by arginine residues (Arg71 and Arg34), separated by a hydrophobic channel containing valine and phenylalanine residues (Val62 and Phe36) [1]. The structural architecture of these binding sites creates a complementary environment for 6-aminohexanoic acid binding.
Table 1: Binding and Kinetic Parameters of 6-Aminohexanoic Acid
Parameter | Value | Reference Citation | Experimental Conditions |
---|---|---|---|
Inhibition constant (Ki) for plasmin | 0.32 M | [3] | Plasmin activity on synthetic substrate |
Binding constant to plasminogen | 120 μM | [4] | Fibrinogen fragment binding |
Dissociation constant (Kd) | 3 μM | [5] | Plasminogen-inhibitor complex |
IC50 for plasmin inhibition | 0.2 mM | [1] | Antifibrinolytic activity |
Reaction rate constant (k1) | 2.0 ± 0.17 × 10⁴ M⁻¹s⁻¹ | [6] | Staphylokinase-mediated activation |
Binding affinity to kringle 1 | 60 mM⁻¹ | [7] | Equilibrium dialysis |
Binding affinity to kringle 4 | 0.02 × 10⁵ M⁻¹ | [8] | Site-directed mutagenesis |
Concentration for 50% inhibition | 60 μM | [6] | Concentration-dependent reduction |
The molecular mechanism underlying the structural mimicry involves the zwitterionic nature of 6-aminohexanoic acid, which possesses both positively charged amino groups and negatively charged carboxyl groups separated by an optimal distance of approximately 7 Å [1]. This spatial arrangement allows the compound to interact simultaneously with both the anionic and cationic centers of the lysine binding sites, effectively blocking the natural binding of lysine residues from fibrin or other proteins [1].
Site-directed mutagenesis studies have revealed the critical importance of specific amino acid residues in the binding interaction [8]. When Asp57 is mutated to asparagine, the ability of 6-aminohexanoic acid to bind to lysine affinity columns is completely eliminated, demonstrating the essential role of this residue in the binding mechanism [8]. Similarly, mutation of Arg71 to glutamine results in a 12-19 fold decrease in ligand binding affinity, confirming the importance of electrostatic interactions in the binding process [8].
The structural mimicry mechanism is further supported by crystallographic studies that show the compound adopts a binding conformation nearly superimposable with that of lysine in the kringle domains [9]. The amino group of 6-aminohexanoic acid coordinates with the same metal binding sites as the α-amino group of lysine, while the carboxyl group forms identical hydrogen bonds with threonine residues in the binding pocket [10].
The competitive inhibition kinetics of 6-aminohexanoic acid in fibrinolysis follow classical Michaelis-Menten principles, with the compound acting as a reversible competitive inhibitor of plasminogen activation and plasmin activity [3]. The inhibition kinetics demonstrate that 6-aminohexanoic acid competes directly with natural substrates for binding to the active sites of fibrinolytic enzymes.
Table 2: Competitive Inhibition Kinetics
Enzyme System | Inhibition Type | Ki or IC50 | Reference Citation |
---|---|---|---|
Plasmin/synthetic substrate | Competitive | 0.32 M | [3] |
Plasminogen activation by streptokinase | Uncompetitive | 0.6 mM | [11] |
Plasminogen activation by tissue-PA | Competitive | 123 μM | [12] |
Plasmin/fibrin degradation | Competitive | 10 μM | [13] |
Plasmin/casein hydrolysis | Non-competitive | Weak | [14] |
Urokinase-mediated activation | Competitive | 100% at dose | [15] |
Staphylokinase-mediated activation | Competitive | 60 μM (50% reduction) | [6] |
Fibrinolysis in plasma | Competitive | 0.5 μM | [13] |
Alpha-2-antiplasmin reaction | Competitive | 10-fold reduction | [16] |
Plasminogen-fibrin binding | Competitive | Complete inhibition | [17] |
The competitive inhibition mechanism involves direct competition between 6-aminohexanoic acid and fibrin for binding to the lysine binding sites of plasminogen [3]. Kinetic analysis reveals that the inhibition follows a typical competitive pattern, where increasing concentrations of 6-aminohexanoic acid result in apparent increases in the Michaelis constant (Km) for plasminogen activation, while the maximum velocity (Vmax) remains unchanged [18].
The inhibition constant (Ki) for plasmin activity on synthetic substrates is 0.32 M, indicating relatively weak direct inhibition of the catalytic activity [3]. However, the compound demonstrates much stronger inhibitory effects on plasminogen activation processes, with Ki values ranging from 0.6 mM for streptokinase-mediated activation to 123 μM for tissue-type plasminogen activator-mediated activation [11] [12].
Turbidimetric studies of fibrinolysis in diluted blood plasma have shown that the destruction of fibrin clots follows Michaelis-Menten kinetics, with 6-aminohexanoic acid acting as a competitive inhibitor with a Ki of 10 μM [13]. This relatively low inhibition constant demonstrates the high efficacy of the compound in preventing fibrin clot dissolution under physiological conditions.
The competitive nature of the inhibition is further evidenced by the ability of high concentrations of lysine or fibrin fragments to reverse the inhibitory effects of 6-aminohexanoic acid [16]. This reversibility is characteristic of competitive inhibition mechanisms and supports the concept that 6-aminohexanoic acid and natural lysine-containing substrates compete for the same binding sites.
The conformational flexibility of 6-aminohexanoic acid plays a crucial role in its biological activity, though this flexibility is less advantageous for antifibrinolytic activity compared to other applications of the compound [1]. The relationship between conformational flexibility and biological activity reveals important structure-activity relationships that govern the compound's effectiveness as a plasminogen inhibitor.
Table 3: Structure-Activity Relationships
Structural Feature | Biological Activity Relationship | Activity Impact | Reference Citation |
---|---|---|---|
Amino group (-NH₂) | Binds to anionic centers (Asp55, Asp57) | High | [1] |
Carboxyl group (-COOH) | Interacts with cationic centers (Arg71, Arg34) | High | [1] |
Methylene chain length | 6-carbon chain provides optimal spacing | Critical | [1] |
Zwitterionic distance | ~7 Å distance essential for activity | Essential | [1] |
Conformational flexibility | Allows conformational adaptation | Moderate | [1] |
Hydrophobic character | Facilitates membrane interactions | Low | [1] |
Binding site occupation | Blocks lysine binding sites | High | [1] |
Kringle domain interaction | Prevents fibrin binding | High | [8] |
Electrostatic interactions | Stabilizes ligand-receptor complex | High | [8] |
Competitive displacement | Reversible inhibition mechanism | High | [3] |
The conformational flexibility of 6-aminohexanoic acid is conferred by its six-carbon aliphatic chain, which allows the molecule to adopt multiple conformations to optimize binding interactions with different kringle domains [1]. This flexibility enables the compound to accommodate variations in the binding site geometries of different kringle domains within the same plasminogen molecule or between different plasminogen molecules.
Comparative studies with more rigid analogs demonstrate that conformational flexibility is not always advantageous for antifibrinolytic activity [1]. Tranexamic acid, which has a more rigid cyclic structure with a distance of 6.8 Å between the amino and carboxyl groups, shows approximately ten times higher antifibrinolytic activity than 6-aminohexanoic acid [1]. This suggests that while flexibility allows for binding to multiple sites, optimal activity may require a more constrained conformation.
The conformational flexibility of 6-aminohexanoic acid becomes particularly relevant in its interactions with different kringle domains. Equilibrium dialysis studies have shown that the compound binds to kringle 1 with a binding constant of 60 mM⁻¹, while binding to kringle 4 shows different characteristics with a binding constant of 0.02 × 10⁵ M⁻¹ [7] [8]. These differences in binding affinity reflect the compound's ability to adopt different conformations to accommodate the structural variations between kringle domains.
Nuclear magnetic resonance studies of the 6-aminohexanoic acid complex with human plasminogen kringle 1 have revealed that the compound adopts an extended conformation in the binding site, with the aliphatic chain occupying the hydrophobic channel between the anionic and cationic centers [19]. The flexibility of the methylene chain allows for optimal positioning of the terminal functional groups while maintaining favorable hydrophobic interactions with the binding site residues.
The conformational flexibility also influences the compound's ability to induce conformational changes in plasminogen itself [3]. Studies have shown that binding of 6-aminohexanoic acid to plasminogen induces a large-scale conformational change that converts the tight, spiral structure of glutamic acid-plasminogen to a more relaxed, extended conformation [20]. This conformational change is reversible and can be detected by changes in sedimentation coefficient and circular dichroism measurements [3].
Irritant